Incanoside E
Description
Incanoside E is a phenylethanoid glycoside first isolated from Caryopteris incana (Thunb.) Miq., a plant traditionally used in herbal medicine. Structurally, it is characterized by a 1-O-(3-methoxy-4-hydroxyphenyl)ethyl moiety linked to a trisaccharide chain composed of β-D-glucopyranosyl(1→2)-α-L-rhamnopyranosyl(1→3)-4-O-feruloyl-β-D-glucopyranoside . This compound exhibits antioxidative properties, attributed to its phenolic hydroxyl groups and feruloyl ester substituents, which scavenge free radicals and mitigate oxidative stress .
Properties
Molecular Formula |
C37H50O20 |
|---|---|
Molecular Weight |
814.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C37H50O20/c1-16-26(43)29(46)34(57-36-30(47)28(45)27(44)23(14-38)53-36)37(52-16)56-33-31(48)35(51-11-10-18-5-8-20(41)22(13-18)50-3)54-24(15-39)32(33)55-25(42)9-6-17-4-7-19(40)21(12-17)49-2/h4-9,12-13,16,23-24,26-41,43-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-/m0/s1 |
InChI Key |
HHYPJHIDSAPPCM-FFYOSCRVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Synonyms |
1-O-(3methoxy-4-hydroxyphenyl)ethyl-O-beta-D-glucopyranosyl(1-->2) -alpha-L- rhamnopyranosyl(l-->3)-4-O-feruloyl-beta-D-glucopyranoside incanoside E |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Incanoside C and D
Incanoside C, D, and E share a common trisaccharide backbone but differ in substitutions on the phenyl group:
- Incanoside C: 3,4-Dihydroxyphenyl ethyl group.
- Incanoside D: 3-Hydroxy-4-methoxyphenyl ethyl group.
- Incanoside E: 3-Methoxy-4-hydroxyphenyl ethyl group .
Key Structural Differences :
| Compound | R₁ (Position 3) | R₂ (Position 4) |
|---|---|---|
| Incanoside C | -OH | -OH |
| Incanoside D | -OH | -OCH₃ |
| This compound | -OCH₃ | -OH |
Functional Analogues: Ajugaside A and Angoroside C
Ajugaside A (IC₅₀: 0.328 mM) and Angoroside C (IC₅₀: ~64.50 μM) are phenylpropanoid glycosides with α-glucosidase and xanthine oxidase inhibitory activities, respectively .
Comparison of Bioactivities :
| Compound | Target Enzyme | IC₅₀ Value | Mechanism of Action |
|---|---|---|---|
| This compound | Antioxidative systems | Not reported | Free radical scavenging |
| Ajugaside A | α-Glucosidase | 0.328 mM | Competitive inhibition |
| Angoroside C | Xanthine oxidase | ~64.50 μM | Mixed-type competitive |
Key Observations :
- This compound’s antioxidative activity likely stems from its phenolic structure, whereas Ajugaside A and Angoroside C target specific enzymes involved in carbohydrate metabolism and purine catabolism .
- The absence of methoxy groups in Ajugaside A may reduce steric hindrance, enabling stronger enzyme binding compared to this compound .
Pharmacological Potential and Limitations
- This compound: Demonstrates moderate antioxidative efficacy but lacks quantitative IC₅₀ data, limiting direct comparison with clinical antioxidants like ascorbic acid .
- Incanoside D: Shows xanthine oxidase inhibition (IC₅₀ ~64.50 μM), suggesting that positional isomerism (methoxy vs. hydroxyl groups) significantly alters enzyme specificity .
Q & A
Q. What steps ensure reproducibility in animal models testing this compound's efficacy?
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